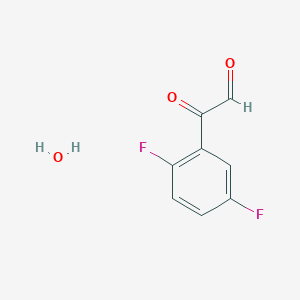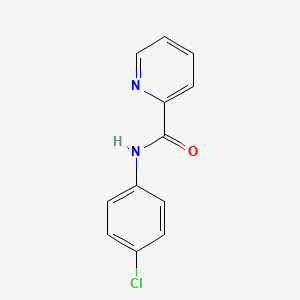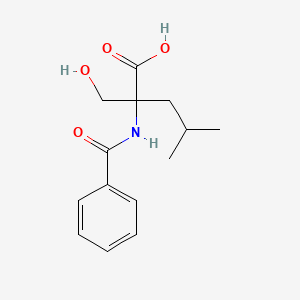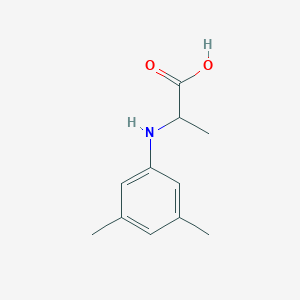
2,5-Difluorophenylglyoxal hydrate
Overview
Description
2,5-Difluorophenylglyoxal hydrate is a chemical compound with the molecular formula C8H6F2O3. This compound is a derivative of phenylglyoxal, which is a well-known reagent used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluorophenylglyoxal hydrate typically involves the reaction of 2,5-difluorobenzaldehyde with an appropriate oxidizing agent. One common method is the oxidation of 2,5-difluorobenzaldehyde using selenium dioxide (SeO2) in the presence of a suitable solvent . The reaction conditions often include moderate temperatures and controlled reaction times to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluorophenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form difluorobenzoic acid derivatives.
Reduction: Reduction reactions can convert the glyoxal group to corresponding alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include selenium dioxide (SeO2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Difluorobenzoic acids.
Reduction: Difluorophenylglycol derivatives.
Substitution: Various substituted phenylglyoxal derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Difluorophenylglyoxal hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: The compound is employed in biochemical studies to modify amino acids and peptides, particularly arginine residues.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Difluorophenylglyoxal hydrate involves nucleophilic addition reactions. The compound’s glyoxal group is highly reactive and can form covalent bonds with nucleophiles such as amino acids. This reactivity is exploited in biochemical studies to modify proteins and peptides, thereby altering their function and activity . The molecular targets include arginine residues in proteins, which can lead to changes in protein structure and function .
Comparison with Similar Compounds
2,4-Difluorophenylglyoxal hydrate: Similar in structure but with fluorine atoms at different positions, leading to different reactivity and applications.
Phenylglyoxal hydrate: Lacks fluorine atoms, making it less reactive in certain substitution reactions.
4-Fluorobenzaldehyde: Contains only one fluorine atom, resulting in different chemical properties and uses.
Uniqueness: 2,5-Difluorophenylglyoxal hydrate is unique due to the presence of two fluorine atoms at specific positions on the benzene ring. This structural feature enhances its reactivity and makes it a valuable reagent in organic synthesis and biochemical studies. Its ability to form stable hydrates and undergo various chemical transformations sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(2,5-difluorophenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O2.H2O/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-4H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKFNALEOOACFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C=O)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382542 | |
| Record name | 2,5-Difluorophenylglyoxal hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81593-28-4 | |
| Record name | 2,5-Difluorophenylglyoxal hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3,4-Dimethylphenyl)amino]propanenitrile](/img/structure/B1621026.png)

![1-[3-(Methylthio)phenyl]-2-thiourea](/img/structure/B1621030.png)




![2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide](/img/structure/B1621038.png)
![Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1621042.png)

![5-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1621044.png)

![1-[(3,4-Dimethylphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1621048.png)
